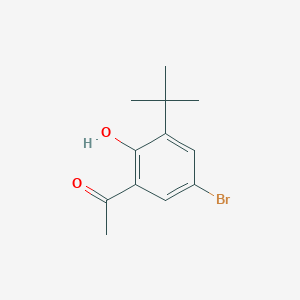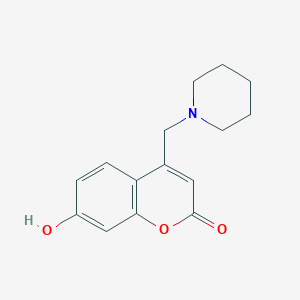
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as AEBSF and is a serine protease inhibitor. AEBSF has been used in various biochemical and physiological studies to understand the mechanism of action of enzymes and other biological molecules.
Aplicaciones Científicas De Investigación
AEBSF has been used in various scientific research applications. It is a serine protease inhibitor and has been used to study the mechanism of action of enzymes such as trypsin, chymotrypsin, and thrombin. AEBSF has also been used in the purification of proteins and enzymes. It has been used to inhibit proteases during protein purification, which helps to prevent degradation of the protein of interest.
Mecanismo De Acción
AEBSF inhibits serine proteases by irreversibly modifying the active site of the enzyme. It reacts with the serine residue in the active site of the enzyme, forming a covalent bond and preventing the enzyme from functioning. This mechanism of action has been well studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects
AEBSF has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to inhibit proteases and prevent protein degradation. In physiological studies, it has been used to study the role of serine proteases in various biological processes such as blood clotting and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AEBSF is its specificity for serine proteases. It does not inhibit other types of proteases, which allows for more accurate and specific studies. However, one of the limitations of AEBSF is its irreversibility. Once it binds to the active site of the enzyme, it cannot be removed, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for AEBSF research. One area of research is the development of new serine protease inhibitors with improved specificity and reversibility. Another area of research is the study of the role of serine proteases in various diseases such as cancer and Alzheimer's disease. AEBSF has the potential to be used as a therapeutic agent in the treatment of these diseases.
Conclusion
In conclusion, 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a widely used chemical compound in scientific research. It has been used to study the mechanism of action of enzymes, purify proteins and enzymes, and study the role of serine proteases in various biological processes. AEBSF has both biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for AEBSF research, including the development of new serine protease inhibitors and the study of the role of serine proteases in various diseases.
Métodos De Síntesis
The synthesis of AEBSF involves the reaction of benzenesulfonyl chloride with 3-ethoxypropylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide. The synthesis method has been well established and is widely used in the laboratory.
Propiedades
IUPAC Name |
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-9-5-8-14-19(16,17)13-7-4-6-12(10-13)11(2)15/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQGDYRKXZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
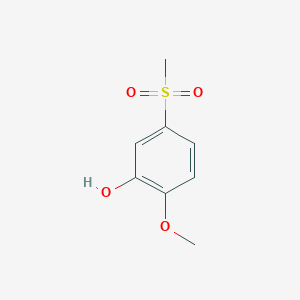
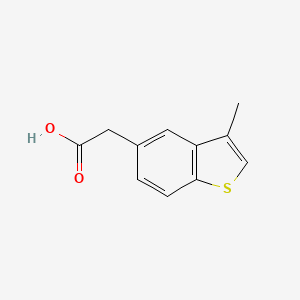
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

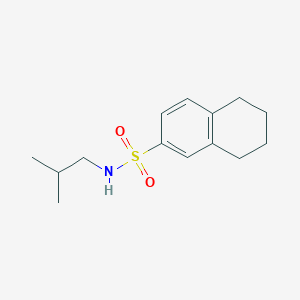
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)




![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
